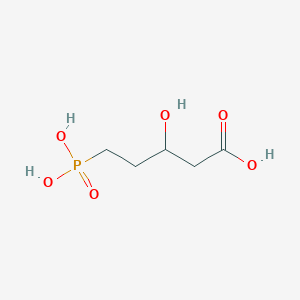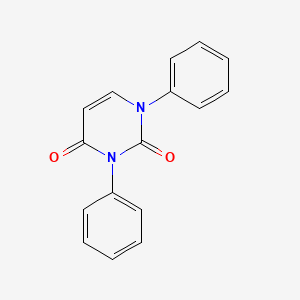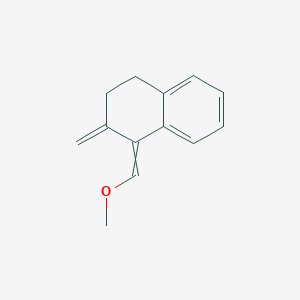
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with a complex structure that includes both methoxymethylidene and methylidene groups attached to a tetrahydronaphthalene core
Méthodes De Préparation
The synthesis of 1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of a suitable naphthalene derivative with methoxymethylidene and methylidene reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions with electrophiles or nucleophiles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include binding to active sites, altering enzyme activity, or modulating gene expression. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(Methoxymethylidene)-2-methylidene-naphthalene: Lacks the tetrahydro component, leading to different reactivity and applications.
2-Methylidene-1,2,3,4-tetrahydronaphthalene:
These comparisons highlight the uniqueness of this compound in terms of its chemical behavior and applications.
Propriétés
Numéro CAS |
195155-22-7 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
4-(methoxymethylidene)-3-methylidene-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H14O/c1-10-7-8-11-5-3-4-6-12(11)13(10)9-14-2/h3-6,9H,1,7-8H2,2H3 |
Clé InChI |
HLVZOPRGQHUDJV-UHFFFAOYSA-N |
SMILES canonique |
COC=C1C(=C)CCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


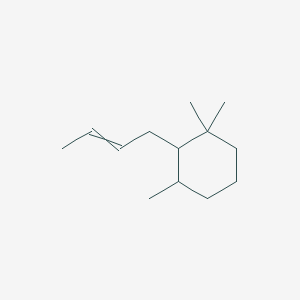
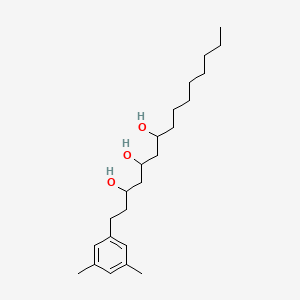
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
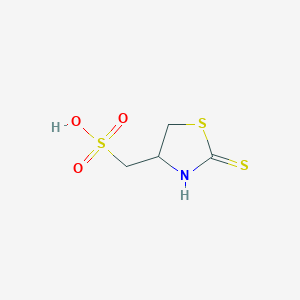
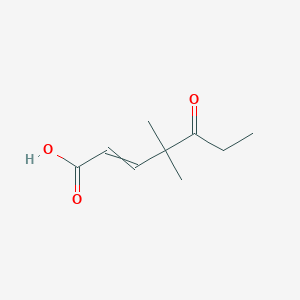
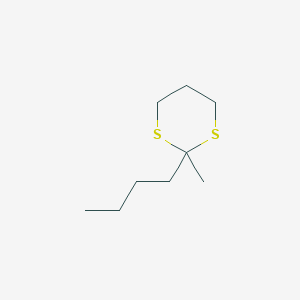
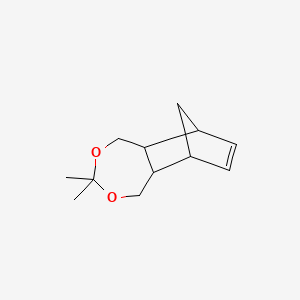
![3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one](/img/structure/B12562233.png)
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)

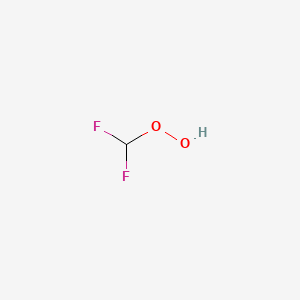
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)
